molecular formula C12H20ClNO3 B1478043 2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2097947-72-1

2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No. B1478043
CAS RN: 2097947-72-1
M. Wt: 261.74 g/mol
InChI Key: QLRAIJNIWDKDHZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one (2C1M6OA2AD2P1O) is a synthetic compound that has been widely studied due to its potential applications in scientific research and drug development. This molecule is a member of the azaspirodecan family of compounds and is composed of a chloro-substituted cyclopropyl group attached to a five-membered ring system containing an oxygen atom. Its structure is similar to that of other azaspirodecan compounds, such as 2-chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethanol (2C1M6OA2AD2E).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis of spirocyclic compounds like the one often involves condensation reactions, highlighting the importance of these methods in creating complex molecules with potential pharmacological activities. For instance, the synthesis and crystal structure analysis of related compounds demonstrate the application of X-ray diffraction to determine molecular conformation, showcasing the detailed structural insight required for drug design (Wang et al., 2011).

  • Crystallographic Studies : Crystallographic studies are crucial for understanding the conformation and spatial arrangement of molecules, which is vital for predicting their interactions with biological targets. These studies provide foundational knowledge for the design and development of new drugs (W. Wen, 2002).

Potential Biological Activities

  • Antiviral Activities : Spirocyclic compounds have been evaluated for their antiviral activities, demonstrating the potential to inhibit viruses like human coronavirus and influenza. This highlights the role of these compounds in the development of new antiviral agents (Çağla Begüm Apaydın et al., 2020), (Çağla Begüm Apaydın et al., 2019).

  • Anticonvulsant Properties : The exploration of spiro compounds for their anticonvulsant properties showcases the therapeutic potential of these molecules. Research into N-phenyl- and N-benzyl-2-azaspiro compounds has revealed promising results for the treatment of convulsive disorders, indicating the broad pharmacological applicability of spirocyclic compounds (J. Obniska et al., 2006).

  • Antimycobacterial Activity : The synthesis and evaluation of spiro compounds for antimycobacterial activity against M. tuberculosis highlight the potential of these molecules in addressing bacterial infections. This research direction supports the ongoing search for new treatments against resistant bacterial strains (Özlen Güzel et al., 2006).

properties

IUPAC Name

2-chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO3/c1-9(13)11(15)14-5-4-12(8-14)7-10(16-2)3-6-17-12/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRAIJNIWDKDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(C1)CC(CCO2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
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2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
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2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
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2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 5
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 6
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

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